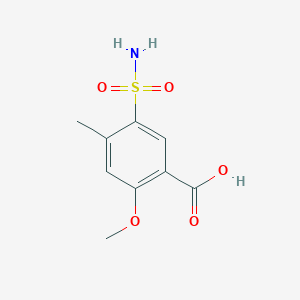
2-Methoxy-4-methyl-5-sulfamoylbenzoicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methoxy-4-methyl-5-sulfamoylbenzoic acid is an organic compound with the molecular formula C9H11NO5S It is a derivative of benzoic acid, featuring a methoxy group, a methyl group, and a sulfamoyl group attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-4-methyl-5-sulfamoylbenzoic acid typically involves the following steps:
Starting Material: The synthesis begins with 2-methoxy-4-methylbenzoic acid.
Amination: The sulfonated intermediate is then reacted with ammonia or an amine to form the sulfamoyl group.
Industrial Production Methods
Industrial production of 2-methoxy-4-methyl-5-sulfamoylbenzoic acid follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Utilizing large reactors to handle the sulfonation and amination reactions.
Purification: Employing techniques such as crystallization, filtration, and distillation to purify the final product.
Quality Control: Ensuring the product meets industry standards through rigorous quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methoxy-4-methyl-5-sulfamoylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carboxylic acid.
Reduction: The sulfamoyl group can be reduced to an amine.
Substitution: The methoxy and methyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst are employed.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under controlled conditions.
Major Products
Oxidation: Formation of 2-methoxy-4-methyl-5-carboxybenzoic acid.
Reduction: Formation of 2-methoxy-4-methyl-5-aminobenzoic acid.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
2-Methoxy-4-methyl-5-sulfamoylbenzoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-methoxy-4-methyl-5-sulfamoylbenzoic acid involves its interaction with specific molecular targets:
Enzyme Inhibition: It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity.
Pathways: It can interfere with metabolic pathways, leading to altered cellular functions.
Molecular Targets: Potential targets include enzymes involved in inflammation and microbial growth.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methoxy-5-sulfamoylbenzoic acid: Similar structure but lacks the methyl group.
4-Methoxy-3-sulfamoylbenzoic acid: Similar structure but with different positions of the methoxy and sulfamoyl groups.
2-Methoxy-4-methylbenzoic acid: Lacks the sulfamoyl group.
Uniqueness
2-Methoxy-4-methyl-5-sulfamoylbenzoic acid is unique due to the presence of both the methoxy and sulfamoyl groups on the benzene ring, which imparts distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C9H11NO5S |
|---|---|
Molekulargewicht |
245.25 g/mol |
IUPAC-Name |
2-methoxy-4-methyl-5-sulfamoylbenzoic acid |
InChI |
InChI=1S/C9H11NO5S/c1-5-3-7(15-2)6(9(11)12)4-8(5)16(10,13)14/h3-4H,1-2H3,(H,11,12)(H2,10,13,14) |
InChI-Schlüssel |
BTBJGNFUNKYZJK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1S(=O)(=O)N)C(=O)O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















